Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its structure includes a piperazine ring, a pyridine ring, and a boronic ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction.
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The boronic ester group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate is used in the synthesis of biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
What sets tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate apart is its unique combination of a piperazine ring and a pyridine ring, which provides additional stability and reactivity. This makes it particularly useful in the synthesis of complex molecules that require precise structural features.
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-23(9-11-24)16-12-15(13-22-14-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQHWADURWLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735865 | |
Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-98-7 | |
Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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